6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinated reagents.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring using electrophilic fluorination reagents like Selectfluor.
Alkylation: Alkylation of the quinoline nitrogen with 2-oxopropyl bromide under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Lacks the 2-methyl and 1-(2-oxopropyl) substituents.
2-Methylquinoline: Lacks the fluorine atoms and 1-(2-oxopropyl) substituent.
Quinolin-4(1H)-one: Lacks the fluorine atoms, 2-methyl, and 1-(2-oxopropyl) substituents.
Uniqueness
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both fluorine atoms and the 1-(2-oxopropyl) substituent, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11F2NO2 |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
6,8-difluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H11F2NO2/c1-7-3-12(18)10-4-9(14)5-11(15)13(10)16(7)6-8(2)17/h3-5H,6H2,1-2H3 |
InChI Key |
MDFKNZOWEHGWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC(=C2)F)F |
Origin of Product |
United States |
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